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Compound of Interest

Compound Name: Darenzepine

Cat. No.: B10801125 Get Quote

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Pharmacology

of a Selective M1 Muscarinic Receptor Antagonist

Abstract
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, a G-protein

coupled receptor predominantly expressed in the central nervous system and peripheral

ganglia. This technical guide provides a comprehensive overview of darenzepine,

encompassing its chemical structure, physicochemical properties, and detailed pharmacology.

The document is intended for researchers, scientists, and drug development professionals,

offering a consolidated resource of quantitative data, experimental methodologies, and an

exploration of its mechanism of action and associated signaling pathways.

Chemical Structure and Properties
Darenzepine, with the IUPAC name (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-

benzo[c][1]benzazepin-6-one, is a tricyclic compound.[1] Its chemical structure is characterized

by a dibenzo[b,e]azepine core.

Table 1: Chemical and Physical Properties of Darenzepine
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Property Value Source

IUPAC Name

(11E)-11-[2-(4-

methylpiperazin-1-yl)-2-

oxoethylidene]-5H-benzo[c]

[1]benzazepin-6-one

[1]

Molecular Formula C₂₁H₂₁N₃O₂ [1]

Molecular Weight 347.41 g/mol

CAS Number 84629-61-8 [1]

SMILES

CN1CCN(CC1)C(=O)C=C2C3

=CC=CC=C3C(=O)NC4=CC=

CC=C24

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Pharmacology
Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor. Muscarinic

receptors are involved in a multitude of physiological functions, and subtype-selective

antagonists like darenzepine are valuable tools for dissecting these functions and for the

development of targeted therapeutics.

Mechanism of Action
Darenzepine exerts its pharmacological effects by competitively binding to the M1 muscarinic

receptor, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine.

This antagonism blocks the downstream signaling cascades typically initiated by M1 receptor

activation.

Receptor Binding Profile and Selectivity
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The selectivity of darenzepine for the M1 receptor subtype over other muscarinic receptor

subtypes (M2-M5) is a key feature of its pharmacological profile. This selectivity is determined

through radioligand binding assays, where the affinity of darenzepine for each receptor

subtype is quantified by its inhibition constant (Ki).

Table 2: Muscarinic Receptor Binding Affinities of Darenzepine

Receptor Subtype Ki (nM)

M1 Data not available

M2 Data not available

M3 Data not available

M4 Data not available

M5 Data not available

Note: Specific Ki values for darenzepine are not readily available in the public domain and

would typically be determined experimentally.

Signaling Pathways
M1 muscarinic receptors are primarily coupled to the Gq/11 family of G proteins. Upon

activation by an agonist, the M1 receptor stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular

calcium, while DAG activates protein kinase C (PKC). As an antagonist, darenzepine blocks

this signaling cascade.
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Figure 1. Darenzepine's antagonism of the M1 receptor signaling pathway.

Experimental Protocols
The characterization of darenzepine's pharmacological profile relies on a variety of in vitro

assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of darenzepine for muscarinic receptor

subtypes.

Objective: To determine the inhibition constant (Ki) of darenzepine for M1, M2, M3, M4, and

M5 muscarinic receptors.

Materials:

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3,

M4, or M5).

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

Darenzepine (unlabeled competitor).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Prepare serial dilutions of darenzepine in assay buffer.

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying

concentrations of darenzepine.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Non-specific binding is determined in the presence of a high concentration of a non-labeled

standard antagonist (e.g., atropine).

Calculate the specific binding at each darenzepine concentration and determine the IC50

value (the concentration of darenzepine that inhibits 50% of specific radioligand binding).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2. Workflow for a competitive radioligand binding assay.

Functional Assay (Calcium Mobilization)
This assay measures the ability of darenzepine to antagonize agonist-induced increases in

intracellular calcium, a downstream effect of M1 receptor activation.

Objective: To determine the functional potency of darenzepine in blocking M1 receptor-

mediated calcium signaling.

Materials:
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Cells stably expressing the human M1 muscarinic receptor.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

Muscarinic agonist (e.g., carbachol, acetylcholine).

Darenzepine.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

Plate M1-expressing cells in a 96-well plate and allow them to adhere.

Load the cells with a calcium-sensitive fluorescent dye.

Wash the cells to remove excess dye.

Pre-incubate the cells with varying concentrations of darenzepine for a specified time.

Add a fixed concentration of a muscarinic agonist to stimulate the M1 receptors.

Immediately measure the change in fluorescence over time using a fluorescence plate

reader.

The increase in fluorescence corresponds to the increase in intracellular calcium.

Determine the concentration-response curve for darenzepine's inhibition of the agonist-

induced calcium response and calculate the IC50 value.

Conclusion
Darenzepine is a valuable pharmacological tool for studying the roles of the M1 muscarinic

receptor. Its selectivity offers a potential advantage in therapeutic applications where targeting

the M1 receptor is desired while minimizing off-target effects associated with non-selective

muscarinic antagonists. Further research to fully elucidate its binding kinetics, in vivo efficacy,
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and safety profile is warranted for its potential translation into clinical use. This guide provides a

foundational understanding of darenzepine for professionals engaged in the discovery and

development of novel therapeutics targeting muscarinic receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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